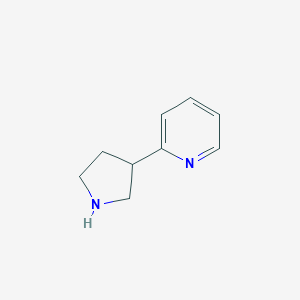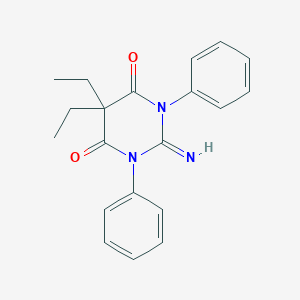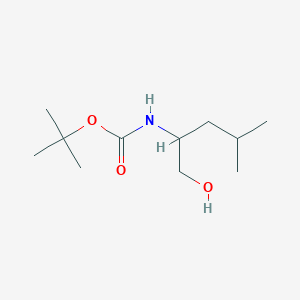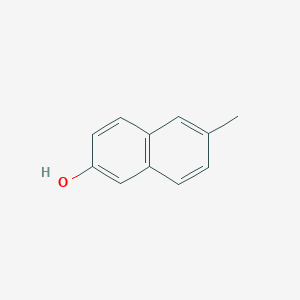
2-ピロリジン-3-イルピリジン
概要
説明
“2-Pyrrolidin-3-ylpyridine” is a compound with the molecular formula C9H12N2 . It is a type of nitrogen heterocycle and is of interest in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-Pyrrolidin-3-ylpyridine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
創薬
「2-ピロリジン-3-イルピリジン」構造の一部である5員環のピロリジン環は、医薬品化学者によって人間の病気の治療のための化合物を得るために広く使用されています . この飽和した足場への関心は、sp3ハイブリッド化によるファーマコフォア空間を効果的に探索する可能性、分子の立体化学への貢献、および環の非平面性による三次元(3D)カバレッジの増加によって高められています .
抗線維症活性
「2-ピロリジン-3-イルピリジン」を含む一連の新規2-(ピリジン-2-イル)ピリミジン誘導体が合成され、不死化ラット肝星細胞(HSC-T6)に対してそれらの生物学的活性が評価されました . これらの化合物のいくつかは、ピルフェニドンおよびBipy55'DCよりも優れた抗線維症活性を示すことがわかりました .
グリーンケミストリー
「2-ピロリジン-3-イルピリジン」を含むピロリジンの合成におけるマイクロ波支援有機合成(MAOS)の適用は、合成効率を向上させることを可能にし、グリーンケミストリーの新しい時代をサポートしてきたため、大きな影響を与えてきました .
生物学的および製薬学的活性
「2-ピロリジン-3-イルピリジン」を含むピリミジンをコアとする化合物は、さまざまな種類の生物学的および製薬学的活性を示すことが報告されています . たとえば、ピリミジン誘導体は、抗菌剤、抗ウイルス剤、抗腫瘍剤、および抗線維症剤として知られています .
合成への応用
天然および合成化合物の両方に見られる5員環ラクタムであるピロリジン-2-オンは、その多様で顕著な生物学的、農薬的、および合成的な応用が研究の対象となってきました .
炭素の立体異性
ピロリジン環の最も重要な特徴の1つは、炭素の立体異性です . さまざまな立体異性体と置換基の空間的配向は、エナンチオ選択的タンパク質への結合様式が異なるため、薬物候補の異なる生物学的プロファイルを招く可能性があります<a aria-label="1: One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons1" data-citationid="884ba0eb-c488-d276-84ab-0d824c215115-32" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXABSODTGKUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407522 | |
| Record name | 2-Pyrrolidin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150281-45-1 | |
| Record name | 2-Pyrrolidin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)